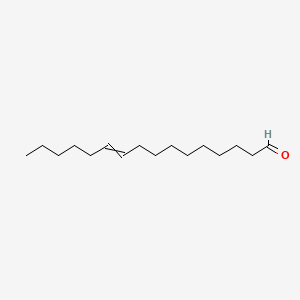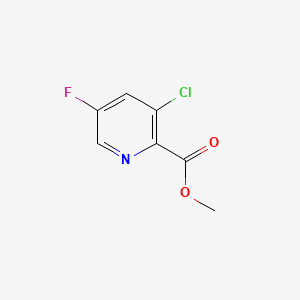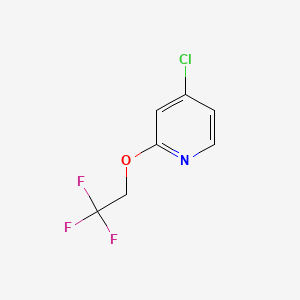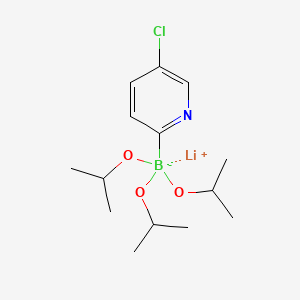
Lithium triisopropyl 2-(5-chloropyridyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the molecular formula C14H24BClLiNO3 It is a borate ester that contains a lithium cation, a triisopropyl borate group, and a 5-chloropyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate typically involves the reaction of 5-chloropyridine with triisopropyl borate in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. The general reaction scheme is as follows:
Lithiation: 5-chloropyridine is treated with a strong lithium base, such as n-butyllithium, to form the corresponding lithium salt.
Borylation: The lithium salt is then reacted with triisopropyl borate to form this compound.
The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations in industrial production include maintaining anhydrous conditions, optimizing reaction temperatures, and ensuring efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropyl 2-(5-chloropyridyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The 5-chloropyridyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: The reaction conditions often involve a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Major Products
Substitution Reactions: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds, formed by the coupling of the 5-chloropyridyl moiety with an aryl halide.
Scientific Research Applications
Lithium triisopropyl 2-(5-chloropyridyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of lithium triisopropyl 2-(5-chloropyridyl)borate in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the 5-chloropyridyl moiety.
Lithium triisopropyl 2-pyridinylborate: Similar but without the chlorine atom on the pyridine ring.
Lithium triisopropyl 2-(4-chloropyridyl)borate: Similar but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
Lithium triisopropyl 2-(5-chloropyridyl)borate is unique due to the presence of the 5-chloropyridyl moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRPQXMSHHGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682079 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-35-8 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
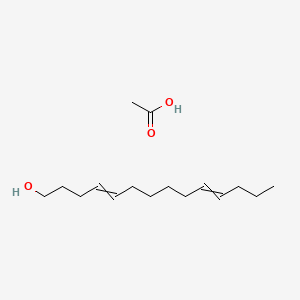
![1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B580867.png)
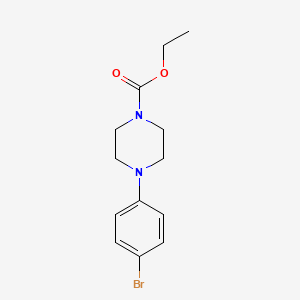
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
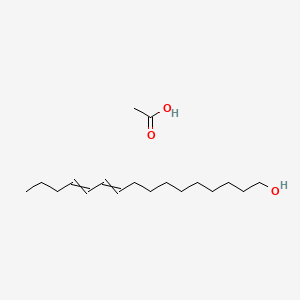
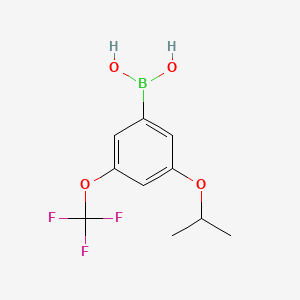

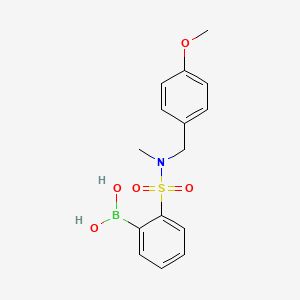
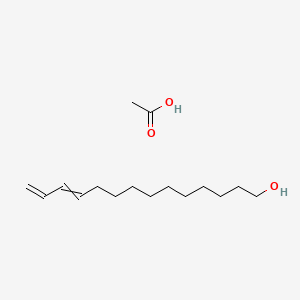

![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)
